![molecular formula C9H10N2O2 B3156865 2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol CAS No. 83959-43-7](/img/structure/B3156865.png)
2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol” would be expected to contain a furyl group, a pyrazol group, and an ethanol group. The furyl group consists of a furan ring, which is a five-membered ring with four carbon atoms and one oxygen atom . The pyrazol group is a five-membered ring with three carbon atoms and two nitrogen atoms . The ethanol group contains two carbon atoms, an oxygen atom, and a hydroxyl group .
Mecanismo De Acción
The mechanism of action of 2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In anti-inflammatory and anti-tumor applications, it has been shown to inhibit the production of inflammatory cytokines and the proliferation of cancer cells. In Alzheimer's and Parkinson's disease, it has been studied for its ability to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and tumor growth, improve cognitive function, and regulate plant growth. It has also been shown to have low toxicity and good bioavailability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol in lab experiments include its low toxicity, good bioavailability, and potential applications in various fields. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol. These include further studies on its anti-inflammatory and anti-tumor properties, its potential use in treating Alzheimer's and Parkinson's disease, and its applications in agriculture and material science. Additionally, research could focus on optimizing the synthesis method to increase yield and purity, and on studying the compound's potential side effects in greater detail.
In conclusion, this compound is a promising compound with potential applications in various fields. Its synthesis method has been optimized, and its mechanism of action and biochemical and physiological effects have been studied. Further research is needed to fully understand its potential applications and limitations, and to optimize its use in lab experiments.
Aplicaciones Científicas De Investigación
2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has shown promising results as an anti-inflammatory and anti-tumor agent. It has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease. In agriculture, this compound has been tested as a plant growth regulator and insecticide. In material science, it has been used as a ligand in metal complexes for catalytic reactions.
Propiedades
IUPAC Name |
2-[3-(furan-2-yl)pyrazol-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-6-5-11-4-3-8(10-11)9-2-1-7-13-9/h1-4,7,12H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZLHILUYAZRBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C=C2)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[Hydroxy-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate](/img/structure/B3156794.png)
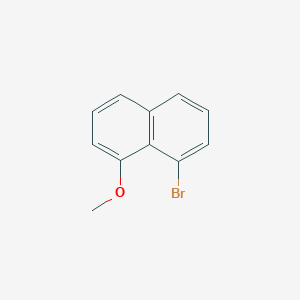
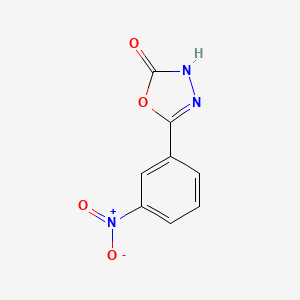


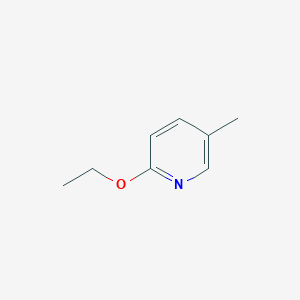
![{1-[(3-Methylphenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B3156833.png)

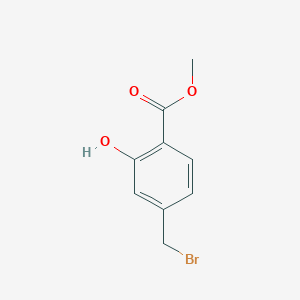
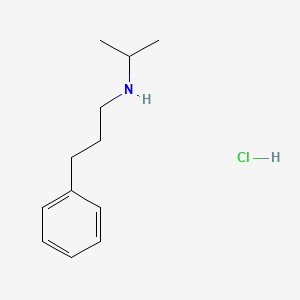
![4-[2-(4-Nitrophenyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3156874.png)

